1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene
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Overview
Description
Synthesis Analysis
The synthesis of heterocyclic compounds containing the sulfonyl group can be achieved through a novel method involving the dilithiation of (isopropylsulfonyl)benzene followed by reaction with gem-dihalo compounds, esters, or acyl halides . This method could potentially be adapted for the synthesis of 1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-[2-(4-Chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one, shows that these molecules can contain nearly planar segments with the sulfonyl plane inclined at significant angles to other parts of the molecule . This suggests that 1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene may also exhibit a complex geometry with various planes of the molecule inclined at different angles.
Chemical Reactions Analysis
The Diels–Alder cycloaddition reactions of sulfinyl benzene derivatives have been described, indicating that these compounds can participate in cycloaddition reactions under thermal and microwave irradiation conditions . This information is relevant for understanding the reactivity of the sulfonyl group in the context of 1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene, which may also undergo similar reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene are not directly reported in the provided papers, the properties of similar sulfonyl-containing compounds can be inferred. For instance, the inclination of the sulfonyl plane in related molecules suggests potential anisotropy in physical properties such as dipole moment and reactivity . The ability to participate in Diels–Alder reactions also indicates a level of chemical reactivity that could be relevant for the synthesis of more complex molecules .
properties
IUPAC Name |
1-benzyl-4-(2,5-dichlorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c18-15-6-7-16(19)17(12-15)24(22,23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUDBWDVIFXSAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene |
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